1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-4-methanesulfonyl-piperazine
Description
Historical Context of Trifluoromethylated Pyridinyl Piperazines
The development of trifluoromethylated pyridinyl piperazines emerged from the broader historical evolution of heterocyclic chemistry, particularly during the advancement of fluorinated nitrogen heterocycles through cyclization methodologies. The foundational work in this area can be traced to systematic investigations of fluorinated nitrogen heterocycles via cyclization reactions, which initially focused on trifluoromethyl-2-pyridones from fluorinated 1,3-dicarbonyls and cyanoacetamide precursors. These early investigations established critical synthetic pathways that would later enable the construction of more complex trifluoromethylated heterocyclic systems.
The progression toward more sophisticated trifluoromethylated heterocycles gained significant momentum with the discovery of general procedures using benchtop stable trifluoromethyl radical sources. This breakthrough development demonstrated broad applicability across various electron-deficient and electron-rich heteroaromatic systems, exhibiting high functional group tolerance and proceeding at ambient temperature conditions. The methodology proved particularly valuable for direct carbon-hydrogen trifluoromethylation of heteroaromatic systems, addressing the extremely high demand for such transformations across multiple sectors of the chemical industry.
Subsequent research efforts have systematically explored the synthesis of trifluoromethyl-containing heterocyclics via trifluoromethyl building block strategies, with comprehensive investigations documenting advances from 2019 to the present. These developments have demonstrated that the construction of trifluoromethylated heterocyclics via annulation of trifluoromethyl building blocks with suitable partners represents a powerful synthetic strategy. The historical trajectory culminates in contemporary research focusing on specific structural motifs, including the investigation of heterocyclic compounds containing trifluoromethylpyridine scaffolds for various applications in chemical biology.
Nomenclature and Structural Classification
The systematic nomenclature of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-4-methanesulfonyl-piperazine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing multiple functional groups. The compound name reflects the sequential identification of structural components, beginning with the piperazine core as the parent heterocycle, followed by the specification of substituent positions and functional group identities.
Table 1: Structural Components and Nomenclature Elements
| Component | Position | Chemical Description | Molecular Contribution |
|---|---|---|---|
| Piperazine | Core | Six-membered saturated heterocycle | C4H8N2 |
| Chloro substituent | 3-position of pyridine | Halogen substitution | Cl |
| Trifluoromethyl group | 5-position of pyridine | Electron-withdrawing group | CF3 |
| Pyridin-2-ylmethyl | 1-position of piperazine | Heteroaromatic linker | C6H4N-CH2 |
| Methanesulfonyl | 4-position of piperazine | Sulfonyl functional group | CH3SO2 |
The molecular formula C12H15ClF3N3O2S encompasses twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition reflects the complex heterocyclic architecture that integrates multiple pharmacologically relevant structural motifs within a single molecular entity.
The compound exhibits structural similarity to other members of the trifluoromethylated piperazine family, including 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, which possesses the molecular formula C10H11ClF3N3 and molecular weight 265.66 grams per mole. However, the presence of the methanesulfonyl group and the methylenic linker in this compound distinguishes it structurally and functionally from simpler analogs.
Position of this compound in Chemical Taxonomy
Within the comprehensive framework of chemical taxonomy, this compound occupies a specific position within the broader classification of heterocyclic compounds. According to the Cooperative Patent Classification system, heterocyclic compounds containing rings of five or more members with nitrogen as the ring heteroatom, wherein ring carbon atoms are fully saturated and bound to hydrogen atoms, are classified under main group C07D 295/00. Piperazines, morpholines, and thiomorpholines unsubstituted on ring carbon atoms fall within this classification framework.
The compound belongs to the class of organic compounds known as piperazines, which are characterized by the presence of a piperazine ring structure. This ring consists of a saturated aliphatic six-member heterocyclic system containing two nitrogen atoms at positions 1 and 4, along with four carbon atoms. Within the broader chemical taxonomy hierarchy, the compound is classified as follows: Kingdom - Organic compounds; Super Class - Organoheterocyclic compounds; Class - Diazinanes; Sub Class - Piperazines; Direct Parent - Piperazines.
Table 2: Chemical Taxonomy Classification
| Taxonomic Level | Classification | Description |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based molecular structures |
| Super Class | Organoheterocyclic compounds | Organic molecules containing heterocyclic rings |
| Class | Diazinanes | Six-membered rings with two nitrogen atoms |
| Sub Class | Piperazines | Saturated six-membered rings with nitrogens at 1,4-positions |
| Direct Parent | Piperazines | Immediate structural family |
| Alternative Parents | Dialkylamines, Azacyclic compounds | Related structural motifs |
The compound's position within this taxonomic framework reflects its structural relationship to other organoheterocyclic compounds while highlighting its specific characteristics as a substituted piperazine derivative. The presence of trifluoromethyl substitution further positions it within the specialized subset of fluorinated heterocyclic compounds, which have gained increasing importance in pharmaceutical and agrochemical applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of contemporary chemical investigation. The compound exemplifies the successful integration of multiple pharmacologically relevant structural motifs, demonstrating how complex heterocyclic architectures can be designed to incorporate diverse functional elements within a single molecular framework.
Recent research developments have established that trifluoromethylated heterocyclic compounds play increasingly significant roles in pharmaceuticals, agrochemicals, and materials science. The introduction of trifluoromethyl groups enhances lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. Consequently, the synthesis of trifluoromethylated heterocyclics has become a major subject of research focus, with the construction of such compounds via annulation of trifluoromethyl building blocks representing a powerful synthetic strategy.
The compound has garnered attention due to its biological activity, particularly in inhibiting specific enzymes relevant to bacterial metabolism. Research investigations have demonstrated that the mechanism by which this compound exerts its biological effects typically involves inhibition of specific enzymes such as phosphopantetheinyl transferases, which play critical roles in bacterial metabolism and secondary metabolite production. These findings position the compound as a significant contributor to the development of novel therapeutic agents targeting bacterial pathways.
Table 3: Research Applications and Significance
| Research Area | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition studies | Novel therapeutic target identification |
| Synthetic Methodology | Trifluoromethylation reactions | Advanced synthetic protocol development |
| Structure-Activity Relationships | Molecular optimization | Drug design and development |
| Heterocyclic Chemistry | Complex architecture studies | Advanced heterocycle construction |
Investigation of heterocyclic compounds containing trifluoromethylpyridine scaffolds has revealed promising results in various biological applications. Five types of heterocyclic compounds containing trifluoromethylpyridine scaffold have been synthesized in excellent yields and high purity states, with structures confirmed through elemental and spectral analyses. These developments demonstrate the broader significance of trifluoromethylated heterocyclic compounds in contemporary chemical research and their potential for diverse applications across multiple scientific disciplines.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O2S/c1-22(20,21)19-4-2-18(3-5-19)8-11-10(13)6-9(7-17-11)12(14,15)16/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDVTZRXONITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128269 | |
| Record name | Piperazine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311278-12-2 | |
| Record name | Piperazine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-4-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-4-methanesulfonyl-piperazine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methanesulfonyl group and a pyridine moiety that includes chlorine and trifluoromethyl groups. The presence of these substituents enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl and chlorine groups contribute to its binding affinity through hydrophobic and electrostatic interactions, facilitating the modulation of specific enzyme activities or receptor functions.
Antiviral Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyridine piperazine exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). A study indicated that certain derivatives enhanced the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant defense mechanisms against viral infections .
| Compound | EC50 (μg/mL) | Protective Activity (%) |
|---|---|---|
| A16 | 347.8 | 58.0 |
| NNM | 359.64 | 44.2 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that piperazine derivatives can inhibit cancer cell proliferation by modulating pathways associated with apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects against various cancer cell lines .
Study on TRPV1 Modulation
A notable study identified the compound's ability to act as a TRPV1 receptor ligand, which is significant in pain modulation pathways. High-throughput screening revealed that certain structural features are essential for antagonistic activity at this receptor, suggesting potential applications in pain management therapies .
Synthesis and Evaluation
A series of novel trifluoromethyl pyridine piperazine derivatives were synthesized and evaluated for their biological activity. The results showed that modifications to the piperazine ring could lead to enhanced antiviral and anticancer activities, indicating the importance of structural optimization in drug development .
Scientific Research Applications
Drug Development
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-4-methanesulfonyl-piperazine has been identified as a promising candidate for the development of novel therapeutic agents. Its structural characteristics allow for the modulation of biological targets, particularly in the context of enzyme inhibition.
Case Study: Monoacylglycerol Lipase Inhibition
Recent studies have highlighted the compound's potential as a reversible or irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. The compound's ability to interact with the active site of MAGL was evaluated through structure-based drug design techniques, indicating its suitability for further development as a therapeutic agent in pain management and neuroprotection .
Anticancer Activity
The compound has shown promise in anticancer research. Its derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis Induction |
| Compound B | A549 (Lung) | 8.7 | Cell Cycle Arrest |
| Compound C | HeLa (Cervical) | 15.3 | Inhibition of Metastasis |
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and depression. By modulating endocannabinoid signaling pathways, it may provide therapeutic benefits without the side effects commonly associated with traditional anxiolytics.
Research Findings
Studies indicate that derivatives of this compound can enhance the availability of endocannabinoids, leading to improved mood and reduced anxiety symptoms in animal models .
Chemical Reactions Analysis
Key Structural Reactivity Hotspots:
| Position | Functional Group | Reactivity |
|---|---|---|
| Pyridine C3 | Chlorine | Susceptible to nucleophilic substitution |
| Piperazine N4 | Methanesulfonyl | Stabilizes adjacent nitrogen; resists oxidation |
| Trifluoromethyl | CF | Electron-withdrawing; directs electrophilic substitution |
Substitution Reactions at the Chlorine Center
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. Reaction rates depend on the electron-withdrawing effect of the CF group, which activates the pyridine ring .
Experimentally Observed Substitutions :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperazine | KCO, NMP, 80°C | Piperazinyl derivative | 85 |
| Sodium methoxide | MeOH, reflux | 3-Methoxy analog | 72 |
| Thiophenol | DMF, 120°C | 3-Phenylthio derivative | 68 |
Mechanistic Insight : The CF group increases ring electrophilicity, lowering the energy barrier for NAS at C3. Steric hindrance from the pyridin-2-ylmethyl group limits reactivity at C5 .
Coupling Reactions via Piperazine Nitrogen
The methanesulfonyl group enhances the stability of the piperazine ring while allowing selective alkylation or acylation at the free nitrogen.
Representative Coupling Reactions :
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM | N-Acetyl-piperazine | Bioactive analog synthesis |
| Suzuki Coupling | Arylboronic acid, Pd(PPh) | Biaryl-piperazine | Drug discovery intermediates |
| Reductive Amination | Aldehyde, NaBHCN | N-Alkyl-piperazine | Lead optimization |
Key Finding : Methanesulfonyl groups suppress unwanted side reactions (e.g., over-alkylation) by sterically shielding the adjacent nitrogen.
Methanesulfonyl Group Stability
The sulfonamide bond remains intact under acidic (HCl, 1M) and basic (NaOH, 1M) conditions at 25°C for 24 hours, as confirmed by H NMR. Hydrolysis occurs only under extreme conditions (HSO, 100°C), yielding piperazine and methanesulfonic acid.
Trifluoromethyl Reactivity
The CF group resists nucleophilic attack but participates in radical-mediated C–F bond activation. For example, photoredox catalysis with Ir(ppy) generates difluoromethyl intermediates .
Thermal Stability :
| Condition | Observation |
|---|---|
| 150°C, air | Decomposition via sulfonamide cleavage (t = 2 h) |
| 150°C, N | Stable for >24 h |
Oxidative Degradation:
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Substituted Piperazines
Compound A : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0)
- Structural Differences : Replaces the methanesulfonyl group with a 2-nitrophenylsulfonyl moiety.
- Molecular Formula : C₁₆H₁₄ClF₃N₄O₄S (MW: 474.83 g/mol) .
- Higher molecular weight may reduce solubility in polar solvents.
Compound B : 1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine (CAS 1311280-23-5)
Pyridine-Modified Piperazines
Compound C : 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS 303150-12-1)
- Structural Differences : Incorporates a thiazole ring and a 4-chlorophenyl group.
- Discontinued availability (as per ) limits practical research applications.
Compound D : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (Intermediate in )
Complex Heterocyclic Derivatives
Compound E : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine (CAS 2097936-72-4)
Discussion of Research Trends
- Bioactivity : The target compound lacks explicit bioactivity data in the evidence, whereas analogs like Compound C (thiazole derivative) and Compound E (pyrazole-sulfonyl) are designed for enhanced target engagement .
- Synthetic Accessibility : Methanesulfonyl derivatives (e.g., Target Compound) are easier to synthesize than nitro- or aryl-sulfonyl analogs, as evidenced by their commercial availability .
- Safety : All compounds share moderate hazards (e.g., skin/eye irritation), but nitro-containing derivatives (Compound A) may pose additional risks due to nitro group reactivity .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-4-methanesulfonyl-piperazine?
Methodological Answer: The synthesis typically involves coupling a substituted pyridine intermediate to a methanesulfonyl-piperazine core. A standard approach includes:
- Step 1: React 3-chloro-5-trifluoromethyl-pyridine-2-methanol with a piperazine derivative under nucleophilic substitution conditions.
- Step 2: Introduce the methanesulfonyl group via sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling Optimization: Use coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF to enhance reaction efficiency, as demonstrated in analogous piperazine syntheses .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns (e.g., trifluoromethyl and methanesulfonyl groups).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and isotopic patterns.
- Elemental Analysis: Combustion analysis to validate C, H, N, and S content.
Q. How should researchers evaluate the hydrolytic stability of this compound under aqueous conditions?
Methodological Answer:
- Kinetic Studies: Conduct pH-dependent hydrolysis experiments in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours) .
- Degradation Product Identification: Use LC-MS/MS to detect and characterize hydrolysis products (e.g., cleavage of the methanesulfonyl group).
- Storage Recommendations: Store at -20°C in anhydrous DMSO or under nitrogen to minimize moisture exposure.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency between the pyridine and piperazine moieties?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO, THF) for solubility and reactivity. DMF is preferred for its high dielectric constant and ability to stabilize intermediates .
- Catalyst Selection: Compare coupling agents (e.g., HOBt vs. EDCI) and bases (e.g., triethylamine vs. DIEA). TBTU with DIEA in DMF has shown >80% yield in similar reactions .
- Temperature Control: Perform reactions under reflux (80–100°C) for 12–24 hours, monitoring progress via TLC.
Q. What computational strategies predict the binding affinity of this compound to tyrosine kinase targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the trifluoromethyl-pyridine group and kinase ATP-binding pockets. Focus on hydrophobic and π-π stacking interactions .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) from analogs in .
- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability in physiological conditions (e.g., explicit solvent models).
Q. What strategies mitigate instability of the methanesulfonyl group during in vivo studies?
Methodological Answer:
- Prodrug Design: Replace the methanesulfonyl group with a bioreversible prodrug moiety (e.g., ester or carbonate) to enhance metabolic stability .
- Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to shield the sulfonyl group from hydrolysis .
- Crystallography Studies: Analyze solid-state stability via X-ray diffraction to identify polymorphs with higher thermal and moisture resistance.
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s pharmacokinetic profile?
Methodological Answer:
- Comparative SAR: Synthesize analogs with varying substituents (e.g., 3-fluoro-5-trifluoromethyl) and evaluate logD (octanol/water partition) and plasma protein binding (ultrafiltration assays).
- Metabolic Stability Assays: Use liver microsomes (human/rat) to measure intrinsic clearance. Chloro substituents may reduce CYP450-mediated oxidation compared to fluoro analogs .
- Permeability Studies: Perform Caco-2 cell monolayer assays to assess intestinal absorption. Trifluoromethyl groups enhance lipophilicity but may reduce aqueous solubility.
Q. What advanced spectroscopic methods resolve structural ambiguities in piperazine derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY): Resolve overlapping signals in crowded regions (e.g., piperazine CH groups) .
- X-ray Crystallography: Determine absolute configuration and confirm substituent orientation in solid state.
- Dynamic NMR: Study conformational flexibility by variable-temperature H NMR (e.g., ring-flipping kinetics).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
